5-(2-(2-chlorophenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-(2-(2-chlorophenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that belongs to the class of thioxodihydropyrimidines. This compound is characterized by the presence of a chlorophenyl group attached to a hydrazono moiety, which is further connected to a thioxodihydropyrimidine ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 5-(2-(2-chlorophenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of 2-chlorobenzaldehyde with thiosemicarbazide, followed by cyclization with ethyl acetoacetate. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is then cooled, and the resulting product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
5-(2-(2-chlorophenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., ethanol, methanol, dichloromethane), and controlled temperatures to ensure optimal reaction rates and product yields.
Scientific Research Applications
5-(2-(2-chlorophenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications, including:
Medicinal Chemistry: This compound has been studied for its potential pharmacological properties, such as antimicrobial, anticancer, and anti-inflammatory activities. Researchers have explored its use as a lead compound for the development of new therapeutic agents.
Organic Synthesis: The unique structure of this compound makes it a valuable intermediate in the synthesis of various heterocyclic compounds. It can be used as a building block for the construction of more complex molecules with potential biological activities.
Material Science:
Mechanism of Action
The mechanism of action of 5-(2-(2-chlorophenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential bacterial proteins or enzymes. Similarly, its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar compounds to 5-(2-(2-chlorophenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione include other thioxodihydropyrimidine derivatives, such as:
5-(2-phenylhydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: This compound has a phenyl group instead of a chlorophenyl group, which may result in different biological activities and chemical reactivity.
5-(2-(4-chlorophenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: This derivative has a 4-chlorophenyl group, which may influence its pharmacological properties and synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
5-[(2-chlorophenyl)diazenyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4O2S/c11-5-3-1-2-4-6(5)14-15-7-8(16)12-10(18)13-9(7)17/h1-4H,(H3,12,13,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJPWTQFSZLOJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(NC(=S)NC2=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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